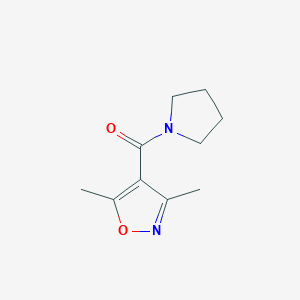

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-9(8(2)14-11-7)10(13)12-5-3-4-6-12/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPTWJKVJGQBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Isoxazole-4-carbaldehyde

If the 4-position is a formyl group, reductive amination with pyrrolidine could theoretically yield the methanone. However, synthesizing 3,5-dimethylisoxazole-4-carbaldehyde requires careful oxidation of a hydroxymethyl intermediate, which may necessitate protective group strategies.

Kumada Coupling

A more speculative route involves a Kumada coupling between 4-bromo-3,5-dimethylisoxazole and a pyrrolidine-derived Grignard reagent (e.g., pyrrolidin-1-ylmagnesium bromide). While this method is efficient for forming carbon-carbon bonds, the electron-deficient isoxazole ring may hinder reactivity.

Analytical Characterization and Yield Optimization

Key characterization data for intermediates and the final product include:

Yield optimization strategies:

- Stepwise Purification : Isolate intermediates (e.g., carboxylic acid) before proceeding to subsequent steps.

- Catalytic Additives : Use dimethylaminopyridine (DMAP) to accelerate acyl chloride formation.

Challenges and Limitations

- Oxidative Stability : The isoxazole ring may degrade under strong oxidative conditions required for carboxylic acid synthesis.

- Pyrrolidine Basicity : Excess pyrrolidine can lead to side reactions; stoichiometric control is critical.

- Solvent Selection : Polar aprotic solvents like 1,4-dioxane improve reaction homogeneity but require careful drying to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone and related analogs:

Structural and Functional Analysis

- Heterocyclic Core Differences: Isoxazole vs. Pyrazole derivatives often exhibit stronger π-π stacking interactions, which may improve target binding in kinase inhibitors . Oxazoline vs.

Linker and Substituent Effects :

- Pyrrolidine vs. Piperazine : The pyrrolidine linker in the target compound offers a five-membered ring with fewer hydrogen-bonding sites compared to piperazine in , which may affect solubility and pharmacokinetics.

- Extended Functional Groups : Compounds like incorporate pyridazine or pyrimidine moieties, expanding π-system interactions and enabling multitarget activity .

- Biological Implications: Antimicrobial activity is noted for pyrazole- and pyridine-based analogs in , though the target compound’s efficacy remains unstudied. Piperazine-linked isoxazole derivatives (e.g., ) are common in CNS drugs due to blood-brain barrier penetration, whereas pyrrolidine analogs may favor peripheral targets .

Biological Activity

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a compound characterized by its unique structural features, including an isoxazole ring and a pyrrolidine moiety. Its molecular formula is C10H14N2O2, and it has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to modulate the activity of enzymes and receptors, which can lead to therapeutic effects in various disease models. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness in combination with conventional antibiotics, demonstrating synergistic effects that enhance the overall antimicrobial activity .

- Antiviral Properties : Preliminary investigations suggest that this compound may exhibit antiviral effects, making it a candidate for further exploration in antiviral drug development.

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier suggests possible applications in treating conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Synergistic Antimicrobial Effects : A study published in Molecules highlighted the enhanced efficacy of this compound when used alongside traditional antibiotics against resistant bacterial strains like Staphylococcus aureus. The results indicated a significant reduction in bacterial load compared to controls .

- Neuroprotective Mechanisms : Research conducted on animal models demonstrated that treatment with this compound resulted in reduced markers of neuroinflammation and oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

- Inhibition of Enzymatic Activity : In vitro assays revealed that the compound effectively inhibited specific enzymes related to metabolic syndromes. This inhibition was linked to altered signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (3,5-Dimethyl-4-isoxazolyl)(1-piperidinyl)methanone | Isoxazole + Piperidine | Antidepressant effects |

| (3,5-Dimethyl-4-isoxazolyl)(1-morpholinyl)methanone | Isoxazole + Morpholine | Anticancer properties |

| (3,5-Dimethyl-4-isoxazolyl)(1-azetidinyl)methanone | Isoxazole + Azetidine | Analgesic effects |

The distinct combination of the isoxazole and pyrrolidine rings in this compound imparts unique chemical properties that contribute to its biological activities.

Q & A

Q. What are the common synthetic routes for preparing (3,5-dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, and how can reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving heterocyclic coupling. For example, acylation of substituted isoxazoles with pyrrolidine derivatives under acidic conditions (e.g., SiO₂-H₂SO₄ catalysis) is a foundational method. Reaction monitoring via NMR and IR spectroscopy is critical to confirm intermediate structures and track acetyl group incorporation . Yield optimization often depends on temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reactants, particularly in nucleophilic substitution steps involving pyrrolidine .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to characterize the structural integrity of this compound?

Key characterization steps include:

- ¹H/¹³C NMR : Assigning signals for the isoxazole ring protons (e.g., 3,5-dimethyl groups at δ ~2.1–2.3 ppm) and the pyrrolidinyl methanone carbonyl (δ ~165–170 ppm).

- IR Spectroscopy : Confirming the presence of C=O stretches (~1640–1680 cm⁻¹) and C=N/C-O vibrations (~1590–1550 cm⁻¹) from the isoxazole ring .

- Mass Spectrometry : Validating molecular weight (e.g., via ESI-MS) to distinguish between isomeric byproducts .

Advanced Research Questions

Q. What catalytic strategies enable the selective functionalization of the isoxazole ring in this compound?

Transition-metal catalysis (e.g., Pd, Rh) is critical for regioselective modifications. For instance, palladium-catalyzed C–H activation can introduce aryl/alkynyl groups at the 4-position of the isoxazole. Steric hindrance from the 3,5-dimethyl groups directs coupling to the less hindered site . Silver or copper co-catalysts may enhance silylene transfer reactions to generate fused silacycles, leveraging Si–C bond cleavage mechanisms .

Q. How do steric and electronic effects influence reactivity in multi-component reactions involving this compound?

The 3,5-dimethyl groups impose steric constraints, limiting nucleophilic attack to the 4-position. In zirconium-mediated couplings with nitriles, bulky substituents (e.g., t-BuCN) halt reaction progression at intermediates like zirconacyclopropene-azasilacyclopentadiene complexes, enabling isolation of bimetallic species . Computational studies (e.g., DFT) can model electronic effects, such as the electron-withdrawing methanone group activating the isoxazole for electrophilic substitution .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for silacycle formation?

Discrepancies in catalytic outcomes (e.g., Ag vs. Zn in silylene transfer) arise from divergent activation pathways. For example:

- Silver Catalysts : Activate Si–C bonds via σ-complex formation, favoring silacyclobutane derivatives .

- Zinc Catalysts : Coordinate with carbonyl groups, promoting aldehyde insertion into Si–C bonds . Systematic kinetic studies and isotopic labeling (e.g., ¹³C tracing) can clarify competing pathways .

Q. How can QSAR models predict the environmental behavior or bioactivity of derivatives of this compound?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP (lipophilicity), polar surface area, and H-bonding capacity to predict:

- Environmental Fate : Degradation half-life in soil/water, influenced by the isoxazole ring’s resistance to hydrolysis .

- Pharmacological Activity : Binding affinity to kinases (e.g., VEGFR, EGFR) via π-π stacking of the aromatic isoxazole and hydrogen bonding with the pyrrolidinyl group .

Methodological Considerations

Q. What experimental designs mitigate byproduct formation during pyrrolidinyl methanone synthesis?

- Stepwise Protection/Deprotection : Temporarily shield reactive sites (e.g., using Boc groups on pyrrolidine) to prevent undesired acylations .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine, while ethanol minimizes side reactions during cyclization .

Q. How are computational tools (e.g., DFT, molecular docking) applied to study this compound’s reactivity or target interactions?

- DFT Calculations : Model transition states for Si–C bond cleavage or isoxazole ring functionalization, providing activation energy barriers .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for silacycle derivatives despite similar conditions?

Variations arise from:

- Catalyst Purity : Trace metal impurities (e.g., Pd in Ag catalysts) alter reaction pathways .

- Substrate Preorganization : Pre-strained silacyclopropanes (e.g., cyclohexene-fused) exhibit higher reactivity in silylene transfer reactions . Controlled experiments with standardized catalysts and substrates are essential for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.